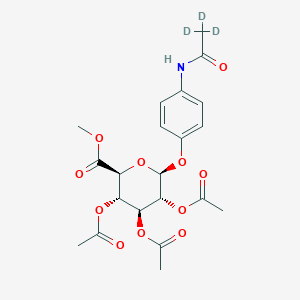

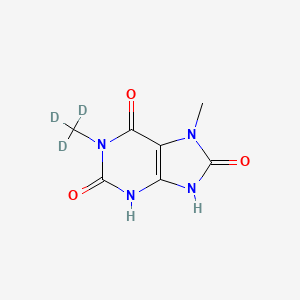

1,7-Dimethyluric Acid-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

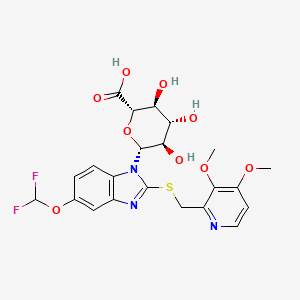

Electrochemical and Peroxidase Catalyzed Oxidation : Goyal, Jain, and Jain (1996) studied the electrochemical oxidation of 1,7-dimethyluric acid and proposed a reaction mechanism based on various analytical studies. This research contributes to understanding the chemical behavior of 1,7-dimethyluric acid under different conditions, which is crucial for its application in scientific research (Goyal, Jain, & Jain, 1996).

Chemical Reactions with Dimethyl Carbonate : Jin, Hunt, Clark, and McElroy (2016) extended the chemistry of dimethyl carbonate to include acid-catalyzed reactions with different alcohols and phenols. This research explores the potential application of 1,7-dimethyluric acid in green chemistry, demonstrating its versatility in chemical reactions (Jin, Hunt, Clark, & McElroy, 2016).

Cellular Effects of Dimethyl Sulfoxide (DMSO) : Tunçer et al. (2018) investigated the cellular effects of DMSO, which serves as a solvent for many polar and nonpolar molecules including 1,7-dimethyluric acid. This study provides insights into how DMSO, often used in research involving 1,7-dimethyluric acid, affects cellular processes (Tunçer et al., 2018).

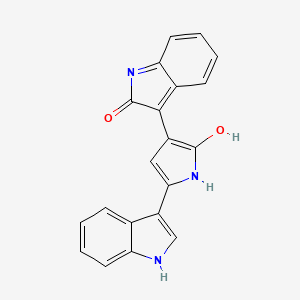

Electrochemical Oxidation Studies : Chen and Dryhurst (1983) conducted a detailed study on the electrochemical oxidation of 7,9-dimethyluric acid, which is closely related to 1,7-dimethyluric acid. Their findings contribute to the understanding of the oxidation mechanisms of dimethyluric acids, which is important for their application in electrochemical studies (Chen & Dryhurst, 1983).

Colorimetric Chemosensor : Kumar and Das (2021) reported the synthesis and metal sensing properties of 1,3-dimethylvioluric acid, which demonstrates the potential of dimethyluric acids like 1,7-dimethyluric acid in the development of colorimetric chemosensors for metal ion detection in aqueous media (Kumar & Das, 2021).

Propriétés

IUPAC Name |

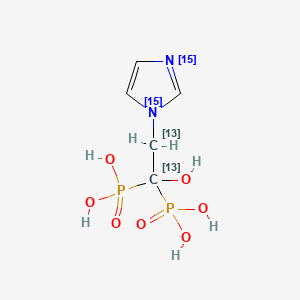

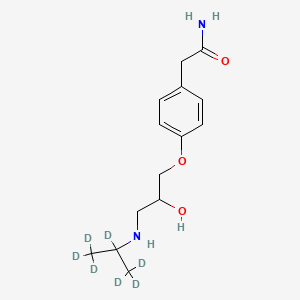

7-methyl-1-(trideuteriomethyl)-3,9-dihydropurine-2,6,8-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFNCLGCUJJPKU-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)NC(=O)N(C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2C)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)

![(4R,5E,9E)-3a,4,7,8,11,11aβ-Hexahydro-4α-hydroxy-6,10-dimethyl-3-(morpholinomethyl)cyclodeca[b]furan](/img/no-structure.png)